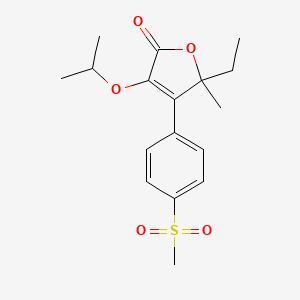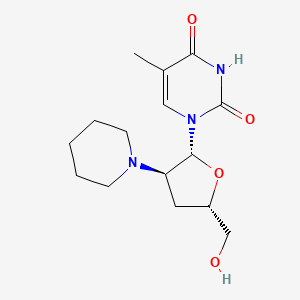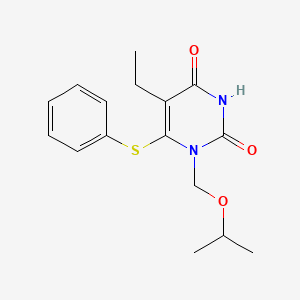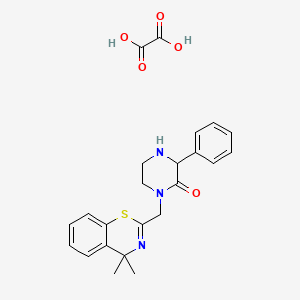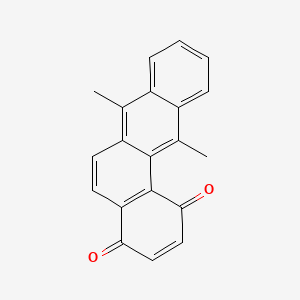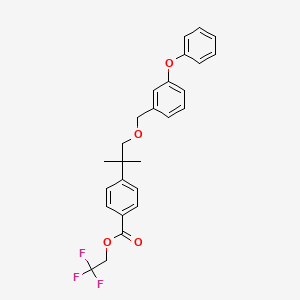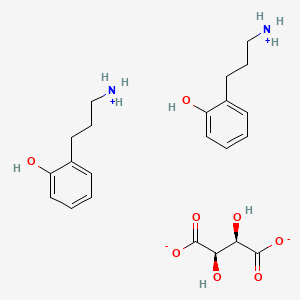
((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The primary components include calcium carbonate, aluminium oxide, silica, and iron oxide . Portland cement is essential in the construction industry for its binding properties, making it a key ingredient in concrete, mortar, and other building materials.
準備方法
Synthetic Routes and Reaction Conditions
Portland cement is produced through a series of chemical reactions that occur during the heating of raw materials in a kiln. The primary raw materials include limestone (calcium carbonate), clay (containing aluminium oxide and silica), and iron ore. These materials are finely ground and mixed in precise proportions before being fed into a rotary kiln. The kiln operates at temperatures exceeding 1200°C (2192°F), causing the raw materials to undergo a series of chemical reactions, resulting in the formation of clinker .
Industrial Production Methods
In industrial production, the clinker is rapidly cooled and then ground into a fine powder. Gypsum is added during the grinding process to control the setting time of the cement. The final product is Portland cement, which is then packaged and distributed for use in construction projects .
化学反応の分析
Types of Reactions
Portland cement undergoes several types of chemical reactions, including hydration, oxidation, and substitution reactions.
Hydration: When mixed with water, Portland cement undergoes hydration reactions, forming calcium silicate hydrate and calcium hydroxide. These reactions are exothermic and result in the hardening of the cement.
Oxidation: The presence of iron oxide in the raw materials leads to oxidation reactions during the kiln process, contributing to the formation of clinker.
Common Reagents and Conditions
Water: Essential for the hydration process.
Gypsum: Added to control the setting time.
Additives: Various chemical additives can be used to enhance specific properties of the cement.
Major Products Formed
Calcium Silicate Hydrate: The primary binding phase in hardened cement.
Calcium Hydroxide: A byproduct of the hydration process that contributes to the alkalinity of the cement.
科学的研究の応用
Portland cement has numerous scientific research applications across various fields:
Chemistry: Research focuses on improving the chemical composition and properties of cement to enhance its performance and durability.
Biology: Studies explore the use of cement in bone repair and dental applications due to its biocompatibility and mechanical properties.
Medicine: Investigations into the use of cement-based materials for drug delivery systems and as scaffolds for tissue engineering.
作用機序
The primary mechanism by which Portland cement exerts its effects is through the hydration process. When mixed with water, the cement particles react to form calcium silicate hydrate and calcium hydroxide. These compounds interlock and form a solid matrix, providing the material with its strength and durability. The molecular targets involved in this process include the calcium and silica components, which undergo chemical reactions to form the binding phases .
類似化合物との比較
Portland cement can be compared with other similar compounds used in construction, such as:
Calcium Aluminate Cement: Known for its rapid setting time and high resistance to chemical attack.
Magnesium Phosphate Cement: Noted for its quick setting and high early strength.
Geopolymer Cement: An environmentally friendly alternative that uses industrial byproducts and has lower carbon dioxide emissions during production.
Portland cement is unique due to its widespread availability, cost-effectiveness, and well-established performance in various construction applications.
特性
CAS番号 |
94135-87-2 |
|---|---|
分子式 |
C22H32N2O8 |
分子量 |
452.5 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioate;3-(2-hydroxyphenyl)propylazanium |
InChI |
InChI=1S/2C9H13NO.C4H6O6/c2*10-7-3-5-8-4-1-2-6-9(8)11;5-1(3(7)8)2(6)4(9)10/h2*1-2,4,6,11H,3,5,7,10H2;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |
InChIキー |
ZBMVZFHMIFWWTC-CEAXSRTFSA-N |
異性体SMILES |
C1=CC=C(C(=C1)CCC[NH3+])O.C1=CC=C(C(=C1)CCC[NH3+])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |
正規SMILES |
C1=CC=C(C(=C1)CCC[NH3+])O.C1=CC=C(C(=C1)CCC[NH3+])O.C(C(C(=O)[O-])O)(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10,12-Dibromo-3-(tribromomethyl)-7-(trichloromethyl)-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12787141.png)
